![molecular formula C9H19ClOSi B13198167 {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is an organosilicon compound that features a chloromethyl group attached to an oxolane ring, which is further bonded to a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of 3-(chloromethyl)oxolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-(Chloromethyl)oxolane+Trimethylsilyl chlorideBase[3-(Chloromethyl)oxolan-3-yl]methyltrimethylsilane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloromethyl group in {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: The oxolane ring can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Major Products
Substitution: {[3-(Azidomethyl)oxolan-3-yl]methyl}trimethylsilane
Oxidation: {[3-(Carboxymethyl)oxolan-3-yl]methyl}trimethylsilane
Reduction: {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane serves as a versatile intermediate for the introduction of oxolane rings into complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is utilized in the development of bioactive molecules, particularly in the modification of nucleosides and nucleotides for antiviral and anticancer research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry
The compound finds applications in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The chloromethyl group can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon’s ability to donate electron density.
Comparación Con Compuestos Similares
Similar Compounds
- {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane
- {[3-(Iodomethyl)oxolan-3-yl]methyl}trimethylsilane
- {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
Uniqueness
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, providing a versatile platform for further functionalization.
Propiedades
Fórmula molecular |
C9H19ClOSi |
|---|---|
Peso molecular |
206.78 g/mol |
Nombre IUPAC |
[3-(chloromethyl)oxolan-3-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19ClOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3 |
Clave InChI |
MEUBSAYHMPVAKB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1(CCOC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


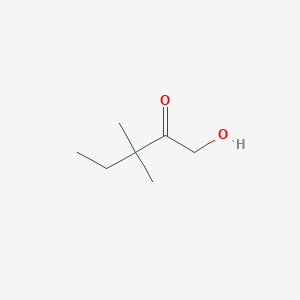
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

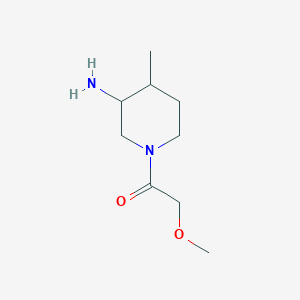
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
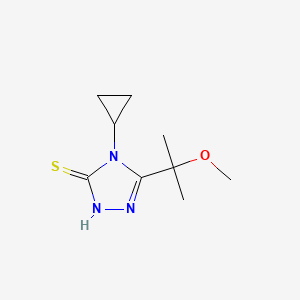
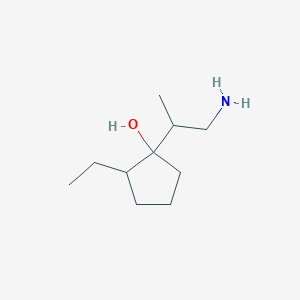
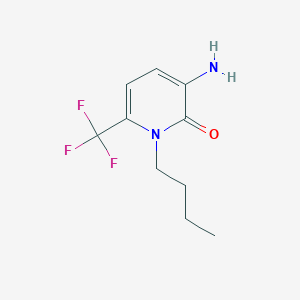
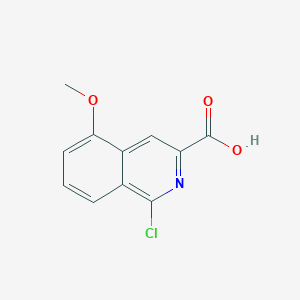

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
